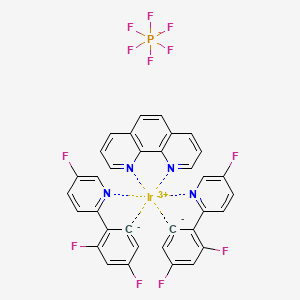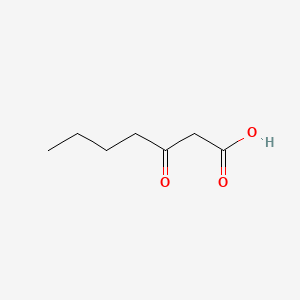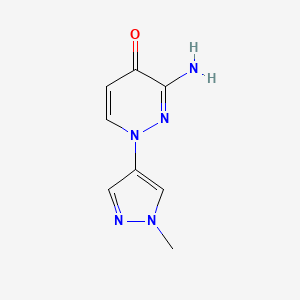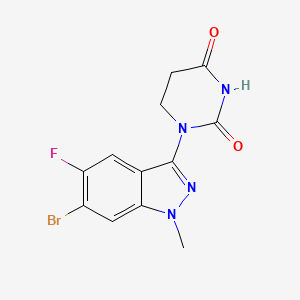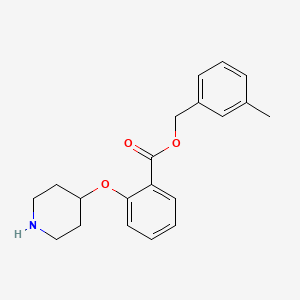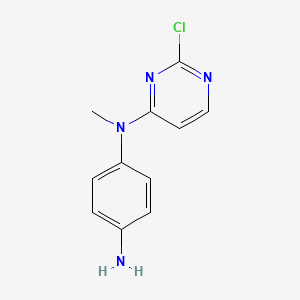
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H15F2NO It is characterized by a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position, as well as a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms and hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid derivatives.
Reduction: Formation of reduced benzyl derivatives or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The benzyl group and hydroxymethyl group may also contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol tosylate: A salt form with similar structural features.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
InChI Key |
PXQLZEMKQFOLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


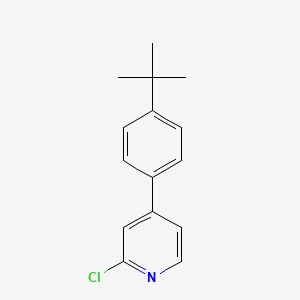
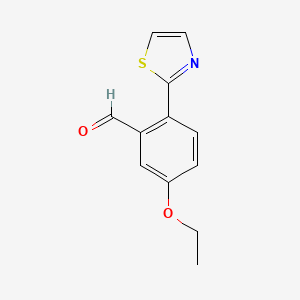
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
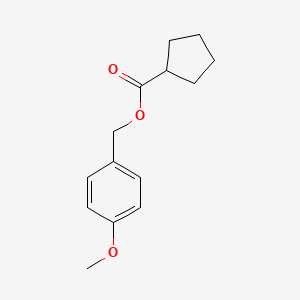
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)

